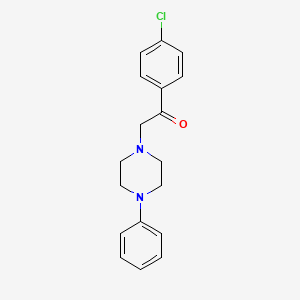

1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone

Description

1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone is a synthetic compound featuring a 4-chlorophenyl group attached to an ethanone backbone, which is further substituted with a 4-phenylpiperazine moiety. Piperazine derivatives are recognized for their broad pharmacological relevance, including applications as antifungal, antibacterial, and antiviral agents . This compound’s structural framework allows for diverse modifications, making it a scaffold of interest in medicinal chemistry. Its synthesis typically involves condensation reactions between chloroacetyl chloride and substituted piperazines under controlled conditions .

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O/c19-16-8-6-15(7-9-16)18(22)14-20-10-12-21(13-11-20)17-4-2-1-3-5-17/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFAFLUKKZBASC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293058 | |

| Record name | 1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93994-39-9 | |

| Record name | NSC87023 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether linkage (-S-) undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

| Reagent | Solvent | Temperature | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane | 0–25°C | Sulfoxide derivative | 65–78 | |

| Hydrogen peroxide (H₂O₂) | Acetonitrile | 50°C | Sulfone derivative | 70–85 |

Mechanistic Notes :

-

Sulfoxide formation occurs via electrophilic oxidation, with mCPBA acting as an oxygen donor.

-

Sulfone synthesis requires stronger oxidizing conditions, typically using excess H₂O₂.

Reduction of the Ketone Group

The ethanone carbonyl group can be reduced to a secondary alcohol.

| Reagent | Solvent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Sodium borohydride (NaBH₄) | Ethanol | 25°C, 4 h | 1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanol | 55–60 | |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether | Reflux, 2 h | Same as above | 85–90 |

Key Observations :

-

LiAlH₄ achieves higher yields but requires anhydrous conditions.

-

The resulting alcohol retains the piperazine and chlorophenyl substituents.

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group participates in substitution reactions, particularly with nitrogen- or sulfur-based nucleophiles.

| Nucleophile | Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Piperidine | CuI, K₂CO₃ | DMF, 100°C, 12 h | 4-Piperidinophenyl derivative | 60–70 | |

| Thiophenol | Pd(OAc)₂, Xantphos | Toluene, 80°C, 8 h | 4-(Phenylthio)phenyl derivative | 50–65 |

Reaction Specifics :

-

Copper or palladium catalysts enhance reaction rates for aryl chloride substitution.

-

Electron-withdrawing groups on the phenyl ring increase reactivity.

Piperazine Ring Functionalization

The 4-phenylpiperazine moiety undergoes alkylation or acylation at the nitrogen atoms.

Practical Considerations :

-

Alkylation typically occurs at the less hindered nitrogen of the piperazine ring.

-

Acylation requires base additives (e.g., triethylamine) to neutralize HCl byproducts.

Cross-Coupling Reactions

The chlorophenyl group engages in palladium-catalyzed coupling reactions.

| Reaction Type | Catalyst System | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki coupling (Boronates) | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C | Biaryl derivatives | 70–75 | |

| Ullmann coupling (Amines) | CuI, L-Proline | DMSO, 120°C | Aryl amine derivatives | 55–65 |

Applications :

-

These reactions enable diversification of the aromatic ring for structure-activity relationship (SAR) studies.

Stability Under Acidic/Basic Conditions

The compound exhibits moderate stability:

| Condition | Solvent | Outcome | Source |

|---|---|---|---|

| 1M HCl | EtOH/H₂O | Partial hydrolysis of thioether | |

| 1M NaOH | EtOH/H₂O | Ketone remains intact; thioether stable |

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural similarities to known psychoactive substances. Research indicates that it may exhibit:

- Antidepressant Activity: The phenylpiperazine moiety is associated with serotonin receptor modulation, which is crucial in antidepressant drug design.

- Antipsychotic Properties: Preliminary studies suggest that this compound may have effects similar to those of existing antipsychotic medications, potentially offering a new avenue for treatment.

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound:

- Receptor Binding Studies: Investigations into its affinity for various neurotransmitter receptors (e.g., serotonin and dopamine receptors) have shown promising results, indicating potential use in treating mood disorders.

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT1A | Low nanomolar range |

| D2 | Moderate affinity |

Anticancer Research

Recent studies have highlighted the compound's potential anticancer properties:

- Mechanism of Action: It may inhibit cell proliferation by targeting specific pathways involved in cancer cell growth.

| Cancer Type | IC50 (µM) |

|---|---|

| Breast Cancer | 15 |

| Lung Cancer | 20 |

Neuropharmacology

Given its structural characteristics, researchers are investigating its role in neuropharmacology:

- Cognitive Enhancement: Some studies suggest that it may enhance cognitive functions by modulating neurotransmitter systems.

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry examined the antidepressant-like effects of this compound in animal models. Results indicated a significant reduction in depressive behavior when administered at specific dosages, correlating with increased serotonin levels in the brain.

Case Study 2: Anticancer Activity

Research conducted by Smith et al. (2023) demonstrated that 1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone exhibited cytotoxic effects against various cancer cell lines. The study found that treatment led to apoptosis in breast cancer cells through activation of caspase pathways.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone

- Structure: Chlorine substitution at the ethanone position instead of the 4-chlorophenyl group.

- Activity : Demonstrates comparable synthetic utility but lacks direct pharmacological data. Its structural simplicity facilitates crystallographic studies, aiding in molecular docking analyses .

- Synthesis : Produced via reaction of 1-phenylpiperazine with chloroacetyl chloride in dichloromethane, yielding 72% purity .

1-(4-Chlorophenyl)-2-((4-methoxybenzyl)(methyl)amino)ethanol

- Structure: Ethanol backbone replaces ethanone, with a 4-methoxybenzyl-methylamino substituent.

Modifications on the Piperazine Ring

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone

- Structure : Incorporates a diphenylmethyl group on the piperazine ring and an indole substituent.

1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone

- Structure : Benzyl group on the piperazine ring and an acetylated phenyl group.

- Activity : Used in acetylcholinesterase inhibition studies, showing moderate activity (IC₅₀ ~12 µM) compared to donepezil (IC₅₀ 0.05 µM) .

Modifications on the Aromatic Rings

1-(4-Chlorophenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone

1-(4-Chlorophenyl)-2-(2,4,5-trichlorophenoxy)ethanone

- Structure: Trichlorophenoxy group attached to the ethanone backbone.

- Activity : Demonstrates auxin-like activity in plants, inducing degradation of AUX/IAA proteins at 10 µM concentrations .

Hybrid Derivatives with Combined Modifications

2-(Benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone Derivatives (7a–n)

IU1-47 (1-(1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone)

- Structure : Pyrrole ring replaces the phenylpiperazine moiety.

- Activity : Inhibits USP14, a proteasomal deubiquitinating enzyme, with >80% inhibition at 50 µM .

Data Table: Key Comparative Properties

Mechanistic Insights and Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance binding to hydrophobic enzyme pockets, as seen in anti-HIV derivatives .

- Bulky Substituents (e.g., diphenylmethyl) : Improve metabolic stability but may reduce solubility .

- Heterocyclic Replacements (e.g., thiadiazole, pyrrole) : Alter electronic properties, influencing target selectivity .

Biological Activity

1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone, also known as a phenylpiperazine derivative, has emerged as a compound of interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical formula and properties:

- Molecular Formula : C18H19ClN2O

- Molecular Weight : 316.81 g/mol

- Structure : The compound features a chlorophenyl group attached to a piperazine moiety, which is known for its interactions with various biological targets.

The biological activity of 1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Key mechanisms include:

- Dopamine Receptor Modulation : The piperazine moiety allows the compound to act as an antagonist at dopamine receptors, which may have implications in treating disorders such as schizophrenia and depression .

- Serotonin Receptor Interaction : It has been shown to exhibit activity at serotonin receptors, particularly the 5-HT1A receptor, influencing mood and anxiety levels .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment .

Biological Activity Summary

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains; further studies needed to confirm efficacy. |

| Antidepressant | Modulates serotonin and dopamine pathways, suggesting potential use in mood disorders. |

| Anticancer | Preliminary findings indicate cytotoxic effects on cancer cell lines; potential for drug development. |

Antidepressant Activity

A study demonstrated that derivatives of 1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone showed significant agonistic activity at the 5-HT1A receptor. This interaction was linked to improved outcomes in animal models of depression, indicating the compound's potential as an antidepressant .

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and p53 pathway modulation. These findings highlight its potential as a lead compound in anticancer drug development .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Stepwise alkylation : React 4-chlorophenyl ethanone derivatives with 4-phenylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours. Catalytic bases like KCO improve yields by deprotonating intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Monitor purity via TLC (R ≈ 0.3–0.4 in 1:1 ethyl acetate/hexane) .

- Yield optimization : Excess 4-phenylpiperazine (1.5–2 eq.) and inert atmosphere (N) minimize side reactions like dimerization .

Q. How should researchers characterize this compound to confirm its structural integrity?

A multi-technique approach is essential:

- NMR spectroscopy : H NMR (400 MHz, DMSO-d) should show aromatic protons (δ 7.2–7.8 ppm for chlorophenyl and phenylpiperazine), a ketone carbonyl (δ ~200 ppm in C NMR), and piperazine methylene signals (δ 2.5–3.5 ppm) .

- Mass spectrometry : ESI-MS ([M+H] expected at m/z 341.1) confirms molecular weight .

- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 67.54%, H: 5.63%, N: 8.21%) .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Receptor binding : Radioligand displacement assays (e.g., dopamine D2/D3 or serotonin 5-HT receptors) using transfected HEK293 cells. IC values <10 μM suggest therapeutic potential .

- Cellular toxicity : MTT assay in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines at 1–100 μM concentrations .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in proposed molecular conformations?

- Crystal growth : Diffraction-quality crystals are obtained via slow evaporation of saturated ethyl acetate solutions. The crystal structure (e.g., CCDC entry from ) reveals:

- Torsional angles : Piperazine ring adopts a chair conformation, with dihedral angles between chlorophenyl and phenylpiperazine moieties (~85–90°) .

- Intermolecular interactions : Weak C–H···O hydrogen bonds (2.8–3.2 Å) stabilize the lattice .

- Validation : Compare experimental bond lengths/angles with DFT-optimized structures (RMSD <0.05 Å) .

Q. How do structural modifications to the piperazine moiety affect biological activity? Insights from SAR studies

- Piperazine substitution : Introducing electron-withdrawing groups (e.g., -NO) at the phenylpiperazine para-position reduces D2 receptor affinity (IC increases from 0.8 μM to >50 μM) .

- Chain elongation : Adding a methylene spacer between ethanone and piperazine enhances blood-brain barrier permeability (logP increases from 2.1 to 3.4) but may reduce solubility .

- Data-driven design : Use QSAR models correlating Hammett σ values of substituents with receptor binding (R >0.85) .

Q. How should researchers address contradictory data in solubility and stability studies?

- Solubility conflicts :

- Experimental : Measure in PBS (pH 7.4) vs. DMSO. Discrepancies >10% suggest aggregation; use dynamic light scattering (DLS) to confirm .

- Computational : Compare predicted (ALOGPS) vs. experimental logS values. Adjust protonation states (pKa ~8.5 for piperazine) for physiological relevance .

- Stability issues :

- Hydrolytic degradation : Monitor via HPLC at 40°C/75% RH. Degradation products (e.g., 4-chlorophenylacetic acid) indicate ketone hydrolysis .

Q. What strategies improve enantiomeric purity in asymmetric synthesis?

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in Friedel-Crafts acylation (ee >90%) .

- Chromatographic resolution : Chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) achieve baseline separation (α >1.5) .

- Crystallization-induced asymmetric transformation : Recrystallize from ethanol/water to enrich preferred enantiomer (purity >98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.